Bienvenue dans la boutique en ligne BenchChem!

Bortezomib

Proteasome inhibition Leukemia Drug potency

Select Bortezomib (PS-341, Velcade) as your proteasome inhibition benchmark. Its slowly reversible binding kinetics (t½ ≈110 min on β5) distinguish it from rapidly dissociating ixazomib (t½ ≈18 min) and irreversible carfilzomib—critical for target engagement studies. With a well-characterized potency (LC50 ~4.5–11 nM in primary leukemia cells) and extensive clinical validation (VRd regimen across ENDURANCE/COBRA phase 3 trials), Bortezomib provides a reproducible reference point for SAR campaigns, subunit selectivity profiling (moderate β1i inhibition vs. carfilzomib/ixazomib), and cross-resistance studies. Ensure experimental reproducibility with this pharmacopeia-grade standard.

Molecular Formula C19H25BN4O4
Molecular Weight 384.2 g/mol
CAS No. 179324-69-7
Cat. No. B1684674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBortezomib
CAS179324-69-7
SynonymsPS-341;  PS 341;  PS341;  LDP 341;  LDP-341 ; LDP341;  MLN341;  MLN-341;  MLN 341. US brand name: VELCADE.
Molecular FormulaC19H25BN4O4
Molecular Weight384.2 g/mol
Structural Identifiers
SMILESB(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O
InChIInChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17-/m0/s1
InChIKeyGXJABQQUPOEUTA-RDJZCZTQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilityThe solubility of bortezomib, as the monomeric boronic acid, is 3.3 to 3.8 mg/mL in a pH range of 2 to 6.5.
In water, 3.3 to 3.8 mg/mL in a pH range of 2 to 6.5 (as the monomeric boronic acid)
5.32e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bortezomib (CAS 179324-69-7): First-in-Class Proteasome Inhibitor for Oncology Research


Bortezomib (PS-341, Velcade) is a dipeptide boronic acid derivative and the first proteasome inhibitor to receive regulatory approval [1]. As a first-in-class 20S proteasome inhibitor, it reversibly binds the chymotrypsin-like (β5) active site with high potency (Ki = 0.6 nM) , leading to disruption of intracellular protein degradation, stabilization of pro-apoptotic factors, and selective induction of apoptosis in cancer cells. Initially approved for multiple myeloma and mantle cell lymphoma, it has become a benchmark compound for proteasome inhibition studies [1]. Bortezomib exhibits a slow dissociation half-life of approximately 110 minutes from the β5 subunit [2], a key characteristic distinguishing it from other boronic acid-based inhibitors.

Why Bortezomib Substitution with Ixazomib or Carfilzomib Requires Evidence-Based Decision-Making


Proteasome inhibitors are not interchangeable; their divergent chemical scaffolds (boronic acid vs. epoxyketone) and distinct binding kinetics drive clinically meaningful differences in subunit selectivity, safety profiles, and drug-drug interaction liabilities [1]. Bortezomib exhibits a slowly reversible binding mode (t½ ≈ 110 min) [2], whereas ixazomib dissociates rapidly (t½ ≈ 18 min) [2] and carfilzomib binds irreversibly [2]. These molecular differences translate into distinct proteasome inhibition patterns and tissue distribution profiles [3]. Consequently, substitution without quantitative benchmarking of the target compound against alternatives may compromise experimental reproducibility, clinical efficacy, or safety in research and development workflows.

Quantitative Evidence for Selecting Bortezomib Over Other Proteasome Inhibitors


Bortezomib Demonstrates 10-Fold Higher Potency than Ixazomib in Leukemia Cell Lines

In a head-to-head preclinical comparison using human ALL and AML cell lines, bortezomib was approximately 10-fold more potent than ixazomib in achieving 50% growth inhibition (GI50) [1]. This potency advantage is quantified by comparing mean lethal concentration (LC50) values in primary pediatric leukemia samples.

Proteasome inhibition Leukemia Drug potency

Bortezomib Displays a 6-Fold Longer Proteasome Dissociation Half-Life than Ixazomib

Bortezomib exhibits a significantly slower dissociation rate from the proteasome β5 subunit compared to the next-generation oral inhibitor ixazomib. This difference in binding kinetics is a direct consequence of their distinct chemical structures and contributes to variations in pharmacodynamic profiles [1].

Binding kinetics Proteasome inhibition Reversibility

Bortezomib and Ixazomib Exhibit Differential Subunit Selectivity Profiles in Leukemia Cells

While both compounds inhibit the β5 subunit, their selectivity for immunoproteasome subunits differs. In a direct comparison using CEM and THP-1 leukemia cell extracts, ixazomib showed greater potency against the β1i subunit (70% inhibition at 2.5 nM) compared to bortezomib (29% inhibition at the same concentration) [1].

Proteasome subunit selectivity Immunoproteasome Leukemia

Bortezomib-Based Regimen VRd Establishes Clinical Benchmark for Newly Diagnosed Multiple Myeloma

In the phase 3 COBRA trial (N=250) comparing frontline regimens in newly diagnosed multiple myeloma, the bortezomib-containing VRd regimen (bortezomib, lenalidomide, dexamethasone) served as the standard-of-care comparator arm against the carfilzomib-based KRd regimen [1]. While the trial demonstrated superior outcomes for KRd, the VRd arm provides a well-characterized benchmark for response rates and progression-free survival that new investigational agents can be compared against [2].

Multiple Myeloma Clinical Trial Combination Therapy

Recommended Bortezomib Application Scenarios in Oncology Research and Drug Development


Preclinical Efficacy Benchmarking in Hematologic Malignancy Models

Bortezomib serves as an essential positive control and benchmark compound in preclinical studies evaluating novel proteasome inhibitors or combination therapies. Its well-characterized potency (LC50 ~4.5-11 nM in primary leukemia cells [1]) and established GI50 values in cell lines provide a robust reference point for assessing the activity of investigational agents. This is particularly valuable in bortezomib-resistant models, where cross-resistance patterns can be systematically evaluated [1].

Proteasome Binding Kinetics and Structure-Activity Relationship (SAR) Studies

Due to its unique slowly reversible binding mode (t½ = 110 min [2]) and well-documented crystal structures with the 20S proteasome [3], bortezomib is an ideal reference compound for SAR campaigns aimed at optimizing proteasome inhibitor residence time. Its boronic acid warhead provides a distinct pharmacophore for comparative studies against epoxyketone-based irreversible inhibitors like carfilzomib [2].

Immunoproteasome vs. Constitutive Proteasome Selectivity Profiling

Researchers investigating the differential roles of constitutive and immunoproteasome subunits can utilize bortezomib's distinct selectivity profile. Bortezomib shows moderate inhibition of β1i (29% at 2.5 nM), in contrast to ixazomib's stronger β1i inhibition (70% at 2.5 nM) [1]. This makes bortezomib a valuable comparator for dissecting subunit-specific biological effects in immune-related cancers and inflammatory models.

Clinical Trial Design and Comparator Arm Standardization

For clinical development programs, the VRd (bortezomib, lenalidomide, dexamethasone) regimen is a recognized standard-of-care comparator in newly diagnosed multiple myeloma [4]. Its extensive characterization across multiple phase 3 trials (e.g., ENDURANCE [5], COBRA [6]) provides a well-defined efficacy and safety benchmark, facilitating regulatory acceptance and cross-trial comparisons.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bortezomib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.